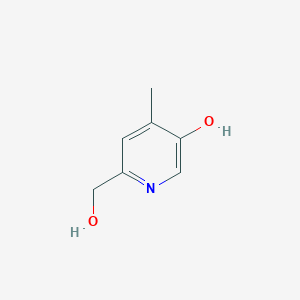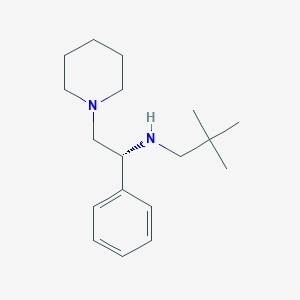
コハク酸カルシウム一水和物
概要
説明
ヒドロコルチゾン21-ヘミスクシネートナトリウムは、合成グルココルチコイドコルチコステロイドであり、コルチコステロイドエステルです。抗炎症作用と抗アレルギー作用のために広く使用されています。 この化合物は、ヒドロコルチゾンの水溶性形態であり、静脈内投与に適しています .
2. 製法
合成経路と反応条件: ヒドロコルチゾン21-ヘミスクシネートナトリウムの調製は、ヒドロコルチゾンスクシネートと緩衝液を0〜80℃で1〜4時間反応させることから始まります。pHは5〜8に制御されます。反応後、溶液を40℃以下の温度で1〜4時間放置します。 次に、pHが7.5〜11.0に達するまでアルカリ溶液を加え、ろ過して最終生成物を得ます .
工業的生産方法: 工業的には、ヒドロコルチゾン21-ヘミスクシネートナトリウムの製造は、通常、ヒドロコルチゾンスクシネートと水酸化ナトリウムを用いて行われます。反応は、アセトンを溶媒として、高温および還流条件下で行われます。 反応後、アセトンを除去し、生成物をリン酸緩衝液を用いて精製します .
科学的研究の応用
Hydrocortisone 21-hemisuccinate sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Used in the treatment of inflammatory and allergic conditions, as well as in hormone replacement therapy.
Industry: Utilized in the production of pharmaceuticals and other glucocorticoid-based products
作用機序
ヒドロコルチゾン21-ヘミスクシネートナトリウムは、細胞質のグルココルチコイドレセプターに結合することで効果を発揮します。この結合は、レセプターの活性化につながり、次に核に移行してDNAのグルココルチコイド応答エレメントに結合します。この相互作用は、炎症反応や免疫反応に関与するさまざまな遺伝子の転写を調節します。 この化合物は、ホスホリパーゼA2、NF-κB、その他の炎症性転写因子の活性を阻害し、同時に抗炎症性遺伝子の発現を促進します .
類似化合物:
ヒドロコルチゾンアセテート: 抗炎症作用のために使用されるヒドロコルチゾンの合成エステルです。
ヒドロコルチゾン酪酸: 抗炎症作用が類似した別の合成エステルです。
ユニークさ: ヒドロコルチゾン21-ヘミスクシネートナトリウムは、水溶性であるため、静脈内投与が可能です。 この特性は、作用の急速な発現が求められる急性期の医療状況で特に有用です .
生化学分析
Biochemical Properties
Calcium succinate monohydrate interacts with various biomolecules. One carboxylate group in the succinate ion is bonded to three different calcium ions, forming a four-membered chelate ring . This interaction is crucial for the stability and function of the compound.
Cellular Effects
Calcium plays a vital role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It is plausible that calcium succinate monohydrate, as a source of calcium, could influence these processes.
Molecular Mechanism
The molecular mechanism of calcium succinate monohydrate involves its interaction with calcium ions. The compound forms a four-membered chelate ring with one calcium ion and unidentate bridge bonds to two other calcium ions . This interaction could potentially influence enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
The stability of the compound is evident from its crystal structure .
Metabolic Pathways
Calcium succinate monohydrate is likely involved in metabolic pathways related to calcium. Calcium plays a crucial role in various metabolic processes, including muscle contraction, nerve impulse transmission, and blood clotting .
Transport and Distribution
Calcium is known to be transported across cell membranes through various mechanisms, including active transport and facilitated diffusion .
Subcellular Localization
Calcium ions, which are part of the compound, are known to be present in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of hydrocortisone 21-hemisuccinate sodium involves the reaction of hydrocortisone succinate with a buffer solution at temperatures ranging from 0 to 80 degrees Celsius for 1 to 4 hours. The pH is controlled between 5 and 8. After the reaction, the solution is allowed to stand for 1 to 4 hours at temperatures below 40 degrees Celsius. An alkaline solution is then added until the pH reaches 7.5 to 11.0, followed by filtration to obtain the final product .
Industrial Production Methods: In industrial settings, the production of hydrocortisone 21-hemisuccinate sodium typically involves the use of hydrocortisone succinate and sodium hydroxide. The reaction is carried out in the presence of acetone as a solvent under high temperature and reflux conditions. After the reaction, acetone is removed, and the product is purified using phosphate buffer solution .
化学反応の分析
反応の種類: ヒドロコルチゾン21-ヘミスクシネートナトリウムは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。
還元: この反応は、水素の付加または酸素の除去を伴います。
置換: この反応は、1つの原子または原子群が別の原子または原子群に置き換わることを伴います。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。
置換: 一般的な試薬には、ハロゲンと求核剤があります。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります .
4. 科学研究への応用
ヒドロコルチゾン21-ヘミスクシネートナトリウムは、以下を含む幅広い科学研究への応用があります。
化学: さまざまな化学反応や合成プロセスにおける試薬として使用されます。
生物学: グルココルチコイドが細胞プロセスに与える影響を調べるために、細胞培養研究で使用されます。
医学: 炎症性およびアレルギー性疾患の治療に、またホルモン補充療法に使用されます。
類似化合物との比較
Hydrocortisone Acetate: A synthetic ester of hydrocortisone used for its anti-inflammatory properties.
Hydrocortisone Butyrate: Another synthetic ester with similar anti-inflammatory effects.
Uniqueness: Hydrocortisone 21-hemisuccinate sodium is unique due to its water solubility, which allows for intravenous administration. This property makes it particularly useful in acute medical situations where rapid onset of action is required .
特性
IUPAC Name |
calcium;butanedioate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.Ca.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2/q;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRXCSKZKNYHEQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6CaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166646 | |
| Record name | Calcium succinate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159389-75-0 | |
| Record name | Calcium succinate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159389750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium succinate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/158D828FC0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and structure of calcium succinate monohydrate?
A1: Calcium succinate monohydrate has the molecular formula CaC4H4O4 · H2O. [, ] This indicates that one molecule of calcium succinate is associated with one molecule of water in the crystal structure. While the provided abstracts don't delve into the detailed structure, a separate study [] confirms the crystal structure of calcium succinate monohydrate.
Q2: Can you describe a method for producing succinic acid using calcium succinate monohydrate?
A2: Yes, a patent [] details a method for producing succinic acid utilizing calcium succinate monohydrate as an intermediate. The process starts with the fermentation of succinic acid, leading to the formation of calcium succinate trihydrate. This trihydrate is then crystallized and transitioned to calcium succinate monohydrate. Subsequently, succinic acid is separated from the calcium succinate monohydrate. This method offers an efficient way to produce succinic acid while allowing for the reuse of ammonium succinate solution.
Q3: Are there studies investigating the effects of gamma irradiation on calcium succinate monohydrate?
A3: While the provided abstract [] doesn't offer specific findings, it mentions an investigation using Electron Paramagnetic Resonance (EPR) to study gamma-irradiated single crystals of calcium succinate monohydrate. This suggests research interest in understanding how this compound responds to radiation and the potential structural changes that may occur.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B124688.png)








![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)


![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)
![(S)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)
